(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate

Catalog No.
S16008590
CAS No.
M.F
C24H17N3O4
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinaz...

Product Name

(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate

Molecular Formula

C24H17N3O4

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C24H17N3O4/c1-2-30-24(29)16-9-7-15(8-10-16)21-12-11-18(31-21)13-17(14-25)22-26-20-6-4-3-5-19(20)23(28)27-22/h3-13H,2H2,1H3,(H,26,27,28)/b17-13+

InChI Key

LONBQEMZRLVUJK-GHRIWEEISA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3

(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a complex organic compound characterized by its unique structural features. This compound consists of an ethyl ester linked to a benzoate moiety, which is further substituted with a furan ring and a cyano group, along with a quinazolinone derivative. The presence of the furan and quinazoline rings imparts significant chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Due to the presence of functional groups such as the cyano group, furan ring, and quinazolinone structure. Key reactions include:

  • Nucleophilic substitutions: The cyano group can participate in nucleophilic attacks, leading to the formation of new carbon-nitrogen bonds.
  • Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Condensation reactions: The compound may engage in condensation reactions due to the presence of reactive carbonyl groups.

These reactions can be leveraged to synthesize derivatives with enhanced properties or to create analogs for biological testing.

Compounds containing quinazoline and furan moieties have been reported to exhibit various biological activities, including:

  • Antimicrobial properties: Quinazoline derivatives are known for their antibacterial and antifungal activities. Studies have shown that modifications on these structures can enhance their efficacy against different microbial strains .
  • Antitumor effects: Some quinazoline derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory activity: Certain furan-containing compounds have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The specific biological activity of (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate remains to be fully explored but is expected to align with these trends based on its structural components.

The synthesis of (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate can be achieved through several steps:

  • Formation of the quinazolinone core: This can be synthesized through cyclization reactions involving appropriate starting materials like anthranilic acid and α-keto esters.
  • Introduction of the furan moiety: The furan ring can be introduced via cyclization or condensation reactions with suitable precursors.
  • Coupling with the benzoate group: The final step involves esterification between the carboxylic acid derived from benzoic acid and the alcohol component from the ethyl group.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its anticipated biological activities, it could serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Agricultural chemistry: Its antimicrobial properties may find use in developing new agrochemicals.
  • Material science: The unique structural features may enable its use in creating novel materials with specific electronic or optical properties.

Interaction studies involving (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate could focus on:

  • Protein binding assays: Understanding how this compound interacts with various biological macromolecules could elucidate its mechanism of action.
  • Receptor binding studies: Investigating its affinity for specific receptors may provide insights into its therapeutic potential.

These studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate. Here are a few notable examples:

Compound NameStructureUnique Features
Ethyl 4-(furan-2-yl)benzoateContains a furan ring and benzoate structureSimpler structure without cyano or quinazolinone groups
Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylateContains a piperidine ring and cyano groupDifferent ring system providing distinct biological activity
Ethyl 2-cyano-4-oxo-4-phenylbutanoateContains a phenyl group and cyano functionalityLacks the quinazolinone structure but retains similar reactivity

The uniqueness of (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate lies in its combination of multiple bioactive motifs that may synergistically enhance its therapeutic potential compared to simpler analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

411.12190603 g/mol

Monoisotopic Mass

411.12190603 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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